1-(1,4-Dihydroxy-2-naphthyl)ethanone
Overview
Description
NSC111552 is a chemical compound identified as a potential inhibitor of viral methyltransferases, particularly those associated with SARS-CoV-2. It has shown significant promise in inhibiting the replication of the virus in cell-based assays without causing cytotoxicity . This compound has also demonstrated synergy with known antiviral drugs such as nirmatrelvir and remdesivir .
Chemical Reactions Analysis
NSC111552 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC111552 has a wide range of scientific research applications:
Industry: NSC111552 could be used in the pharmaceutical industry to develop new antiviral medications and improve existing treatments.
Mechanism of Action
NSC111552 exerts its effects by binding to the S-adenosylmethionine (SAM)-binding site of viral methyltransferases, such as the NSP14 enzyme in SARS-CoV-2 . This binding inhibits the enzyme’s ability to methylate the N7 position of the viral 5’-RNA guanine cap, which is essential for viral replication . By blocking this critical step, NSC111552 effectively reduces viral replication and enhances the efficacy of other antiviral drugs.
Comparison with Similar Compounds
NSC111552 is compared with other similar compounds, such as NSC128281, NSC278631, and NSC522131 . These compounds also inhibit viral methyltransferases but may differ in their binding affinities, specific targets, and overall efficacy. NSC111552 is unique in its ability to synergize with known antiviral drugs, making it a particularly promising candidate for further development .
Similar Compounds
- NSC128281
- NSC278631
- NSC522131
These compounds share similar mechanisms of action but may vary in their specific applications and effectiveness.
Properties
IUPAC Name |
1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPUCARSNJTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296785 | |
Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40420-48-2 | |
Record name | MLS000737721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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